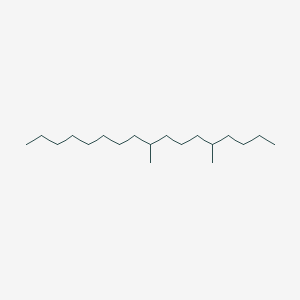

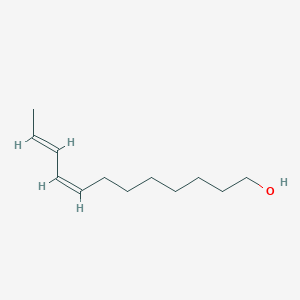

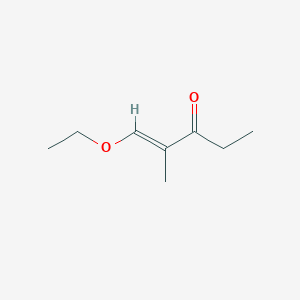

1-Ethoxy-2-methyl-1-penten-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally similar to 1-Ethoxy-2-methyl-1-penten-3-one often involves reactions that introduce ethoxy and methyl groups into pentene derivatives. For example, 3,4-Diaminopyridine reacts with 3-ethoxyvinylidene-2,4-pentanedione, indicating methods that could be adapted for synthesizing our compound of interest (Opozda, Łasocha, & Włodarczyk-Gajda, 2006). Additionally, the ethoxycarbonylation of pentene-1 in the presence of a palladium complex catalysts system suggests pathways for introducing ethoxycarbonyl groups into similar structures (Shalmagambetov et al., 2022).

Molecular Structure Analysis

The molecular structure of 1-Ethoxy-2-methyl-1-penten-3-one and related compounds have been extensively studied using spectroscopic methods. For instance, the structure and thermal properties of ethylene/4-methyl-1-pentene copolymers, while not directly analogous, provide insight into how substituents like methyl and ethoxy groups affect molecular conformation and stability (Canetti et al., 2015).

Chemical Reactions and Properties

The reactivity of 1-Ethoxy-2-methyl-1-penten-3-one towards various reagents can be inferred from similar compounds' behavior. For instance, the kinetics of the reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one with amines suggests potential reactivity patterns for our compound with nucleophiles (Gesser, Zucco, & Nome, 1995).

Physical Properties Analysis

The physical properties of compounds like 1-Ethoxy-2-methyl-1-penten-3-one, such as melting point, boiling point, and solubility, are crucial for understanding their behavior in various chemical environments. Research on similar compounds, such as ethylene/4-methyl-1-pentene copolymers, offers insights into how structural features influence these physical properties (Canetti et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and susceptibility to catalysis, are essential for the practical application of 1-Ethoxy-2-methyl-1-penten-3-one. Studies such as the ethoxycarbonylation reaction of pentene-1 provide a foundation for understanding these aspects (Shalmagambetov et al., 2022).

Aplicaciones Científicas De Investigación

Atmospheric Chemistry and Reaction Studies

1-Ethoxy-2-methyl-1-penten-3-one has been involved in various atmospheric chemistry studies. For instance, its reactions with OH radicals and ozone in the gas phase have been explored. These studies are crucial in understanding atmospheric reactions and the formation of secondary pollutants. For example, Atkinson, Tuazon, and Aschmann (1995) investigated the gas-phase reactions of similar alkenes with OH radicals and NO, identifying products like butanal and pentanal, which are relevant in atmospheric chemistry (Atkinson, Tuazon, & Aschmann, 1995).

Polymer Chemistry

This compound plays a role in polymer chemistry, particularly in copolymerization processes. For instance, Losio, Tritto, Zannoni, and Sacchi (2006) studied ethene/4-methyl-1-pentene copolymers using metallocene-based catalysts, providing insights into polymer structures and properties (Losio, Tritto, Zannoni, & Sacchi, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-1-ethoxy-2-methylpent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-8(9)7(3)6-10-5-2/h6H,4-5H2,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUKVGVMFVCANI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=COCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=C/OCC)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-methyl-1-penten-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.